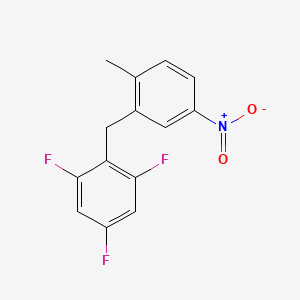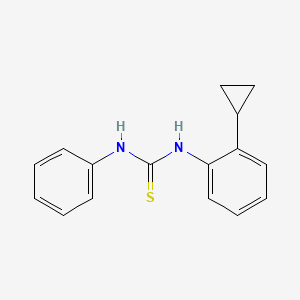![molecular formula C14H16N2O2S B5740865 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5740865.png)
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide, also known as MTB, is a synthetic compound that belongs to the class of thiazole derivatives. MTB has gained significant attention in the scientific community due to its potential therapeutic applications in treating various diseases.
作用机制
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of prostaglandins. Prostaglandins are involved in various physiological processes such as inflammation, pain, and fever. By inhibiting COX-2, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide reduces the production of prostaglandins, thereby exhibiting anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide has been shown to exhibit various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide can also inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of immune and inflammatory responses. N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide has been found to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. This property of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide makes it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide has several advantages for lab experiments. It is a stable compound and can be easily synthesized using a simple one-pot reaction. N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide has been found to exhibit low toxicity, making it a safe compound for in vitro and in vivo studies. However, the main limitation of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide is its low solubility in water, which can affect its bioavailability and limit its therapeutic potential.
未来方向
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide has shown promising results in various preclinical studies, and its potential therapeutic applications are still being explored. Some of the future directions for N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide research include:
1. Investigating the efficacy of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Exploring the potential of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide as an anti-cancer agent.
3. Studying the effect of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide on the gut microbiota and its potential role in treating gastrointestinal disorders.
4. Developing novel formulations of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide to improve its solubility and bioavailability.
Conclusion:
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide is a synthetic compound with potential therapeutic applications in treating various diseases. It exhibits anti-inflammatory, anti-cancer, and anti-microbial properties and has been found to possess neuroprotective effects. N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide inhibits the activity of COX-2 enzyme, reduces the production of prostaglandins, and exhibits various biochemical and physiological effects. N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide has several advantages for lab experiments, but its low solubility in water is a limitation. Future research on N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide can lead to the development of novel therapies for various diseases.
合成方法
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide can be synthesized using a simple one-pot reaction. The starting materials required for the synthesis are 4-methoxybenzaldehyde, 2-aminothiazole, and butyric anhydride. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the final product using sodium borohydride. The yield of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide obtained through this method is around 70%.
科学研究应用
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide has also been found to exhibit neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-3-4-13(17)16-14-15-12(9-19-14)10-5-7-11(18-2)8-6-10/h5-9H,3-4H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKCBBVDJCBSLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-butyramide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5740796.png)



![7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5740821.png)
![3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5740827.png)

![methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5740846.png)


![N-(2,3-dimethylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5740874.png)
